

Application Notes: Conjugating IR-820 to Antibodies for Flow Cytometry

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Compound of Interest

Compound Name: IR-820

Cat. No.: B1672171

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Near-infrared (NIR) fluorophores have become invaluable tools in flow cytometry, enabling the expansion of multicolor panels by minimizing spectral overlap with traditional visible-light fluorophores. **IR-820**, a cyanine dye with emission in the NIR spectrum (~820 nm), offers distinct advantages, including reduced cellular autofluorescence and deeper tissue penetration for potential in vivo applications. This document provides detailed protocols for the covalent conjugation of **IR-820** to antibodies, characterization of the conjugate, and its application in flow cytometry.

The primary method for conjugation involves the reaction of an amine-reactive N-hydroxysuccinimide (NHS) ester of **IR-820** with primary amines (e.g., lysine residues) on the antibody surface. This reaction forms a stable amide bond, permanently linking the fluorophore to the antibody.

Materials and Reagents

- Purified antibody (1-5 mg/mL, free of amine-containing buffers like Tris or stabilizers like BSA)
- IR-820** NHS Ester

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
- Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 (freshly prepared) or 1 M Tris-HCl, pH 8.0
- Purification/Desalting Column (e.g., Sephadex G-25 or equivalent spin columns)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- UV-Vis Spectrophotometer
- Flow Cytometer with a red laser (e.g., 633/640 nm) and appropriate NIR detectors (>750 nm)

Experimental Protocols

Protocol 1: Antibody Preparation

- Ensure the antibody is in an amine-free buffer (e.g., PBS). If buffers contain Tris, glycine, or ammonium salts, the antibody must be dialyzed against PBS.[\[1\]](#)
- If carrier proteins like BSA are present, they must be removed. This can be achieved using an appropriate molecular weight cut-off centrifugal filter (e.g., 100 kDa for IgG).[\[2\]](#)
- Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.[\[1\]](#)

Protocol 2: IR-820 NHS Ester Stock Solution Preparation

- Allow the vial of **IR-820** NHS ester to warm to room temperature before opening to prevent moisture condensation.
- Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO. This should be done immediately before use, as NHS esters are moisture-sensitive.[\[3\]](#)[\[4\]](#)

Protocol 3: Conjugation Reaction

- Transfer the desired amount of antibody into a reaction tube.

- Add 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5) to the antibody solution to constitute about 10% of the final reaction volume. This raises the pH to optimize the amine-reactive chemistry.[\[5\]](#)[\[6\]](#)
- Calculate the required volume of **IR-820** stock solution. A molar excess of dye to antibody is required. The optimal ratio, or Degree of Labeling (DOL), typically falls between 2 and 10 for antibodies and must be determined empirically.[\[7\]](#)[\[8\]](#) Start with a 10-fold molar excess.
- Slowly add the calculated volume of **IR-820** stock solution to the antibody solution while gently vortexing.[\[9\]](#)
- Incubate the reaction for 1-2 hours at room temperature, protected from light.[\[3\]](#)[\[10\]](#)

Protocol 4: Purification of the Conjugate

- Quench the Reaction (Optional but Recommended): Add quenching buffer (e.g., 1 M Tris or 1.5 M hydroxylamine) to the reaction mixture and incubate for 15-30 minutes to stop the reaction by consuming any unreacted NHS ester.[\[4\]](#)[\[9\]](#)
- Remove Unconjugated Dye: It is critical to remove all free dye before characterization and use.[\[8\]](#)[\[11\]](#) Use a size-exclusion chromatography method, such as a pre-packed desalting column (e.g., Sephadex G-25).[\[1\]](#)[\[3\]](#)[\[10\]](#)
 - Equilibrate the column with PBS according to the manufacturer's instructions.
 - Apply the conjugate mixture to the column.
 - Elute with PBS. The first colored fraction to elute is the high-molecular-weight antibody-dye conjugate. The free dye will elute later.

Protocol 5: Characterization of the Conjugate (Degree of Labeling)

The Degree of Labeling (DOL) is the average number of fluorophore molecules conjugated to each antibody molecule.[\[7\]](#)[\[12\]](#) It is calculated using absorbance spectrophotometry.

- Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the absorbance maximum for **IR-820** (~780-820 nm, check supplier data sheet for A_{\max}).

- Calculate the DOL using the following formula:

$$\text{DOL} = (A_{\max} \times \epsilon_{\text{protein}}) / [(A_{280} - (A_{\max} \times \text{CF}_{280})) \times \epsilon_{\text{dye}}]$$

- A_{\max} : Absorbance of the conjugate at the dye's λ_{\max} .
- A_{280} : Absorbance of the conjugate at 280 nm.
- $\epsilon_{\text{protein}}$: Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 $\text{M}^{-1}\text{cm}^{-1}$ for IgG).[8]
- ϵ_{dye} : Molar extinction coefficient of **IR-820** at its λ_{\max} .
- CF_{280} : Correction factor (A_{280} of the free dye / A_{\max} of the free dye). This accounts for the dye's absorbance at 280 nm.[8][12]

Protocol 6: Flow Cytometry Staining

- Prepare a single-cell suspension at a concentration of $1\text{-}10 \times 10^6$ cells/mL in staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
- Fc Block (Optional): To reduce non-specific binding, incubate cells with an Fc receptor blocking antibody for 10-15 minutes.[13]
- Add the optimal, pre-titrated concentration of the **IR-820** conjugated antibody to the cells.
- Incubate for 30 minutes at 4°C, protected from light.[13]
- Wash the cells twice with staining buffer to remove unbound antibody.
- Resuspend the cells in a suitable buffer for analysis (e.g., PBS).
- Acquire data on a flow cytometer equipped with the appropriate laser for excitation and an emission filter for **IR-820** detection (e.g., 780/60 nm bandpass filter).

Data Presentation

Table 1: Key Parameters for **IR-820** Conjugation and Characterization

Parameter	Typical Value/Range	Purpose
Antibody Concentration	2-10 mg/mL	Ensures efficient conjugation reaction. [1]
Reaction pH	8.3 - 8.5	Optimizes the reaction between NHS ester and primary amines. [5]
Target DOL	2 - 10	Balances signal strength with risk of quenching or loss of function. [7] [8]
Molar Extinction Coefficient (IgG)	~210,000 M ⁻¹ cm ⁻¹	Used for calculating protein concentration and DOL. [8]

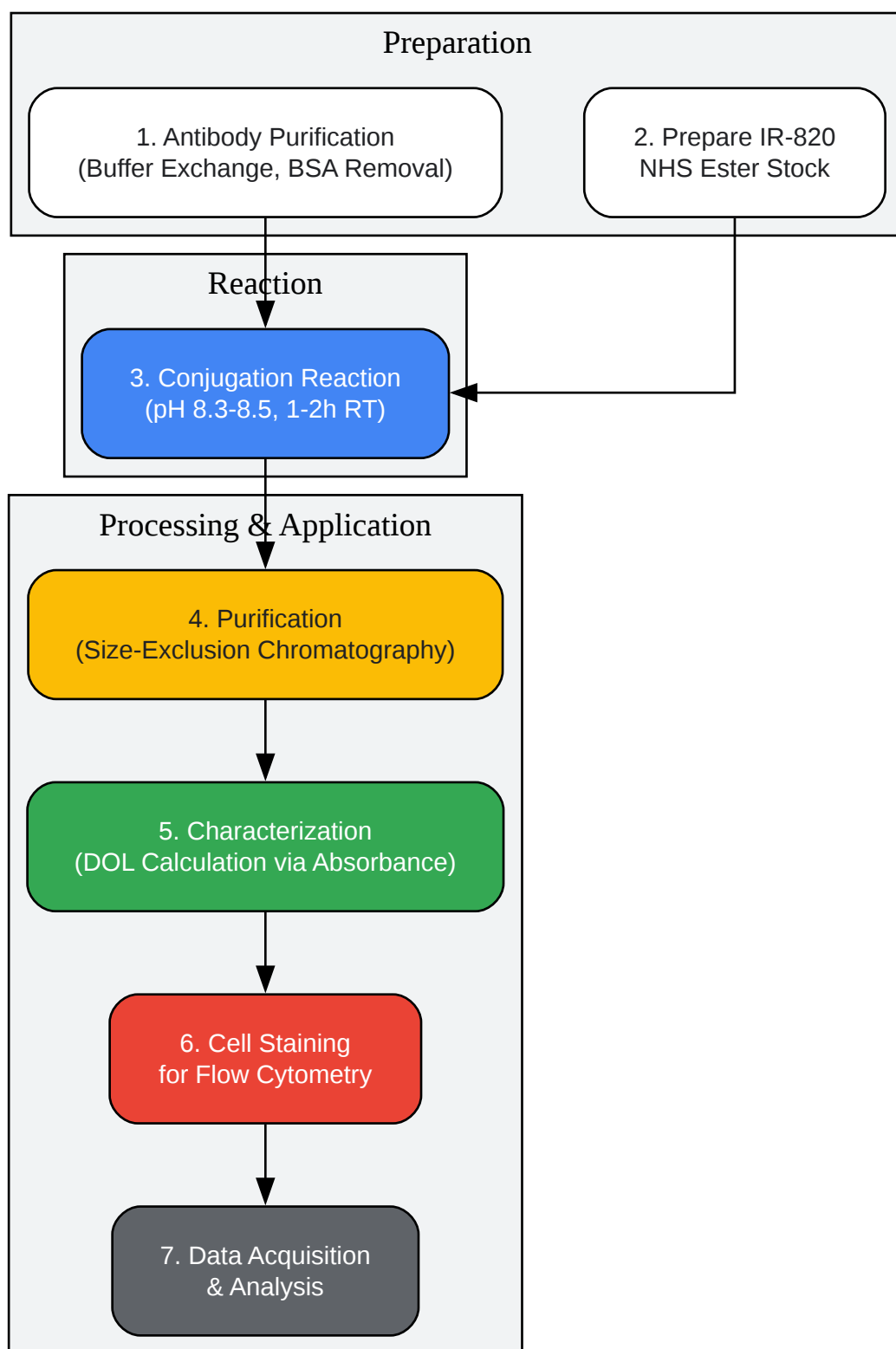
| Molar Extinction Coefficient (**IR-820**) | ~250,000 M⁻¹cm⁻¹ | Used for calculating dye concentration and DOL.[\[5\]](#) |

Table 2: Troubleshooting Common Issues

Problem	Possible Cause	Recommended Solution
Low DOL	Inefficient reaction; hydrolyzed dye; amine-containing buffers.	Check pH of reaction buffer. Use fresh, anhydrous DMSO for dye stock. Ensure antibody buffer is amine-free. [14]
High Background Staining	Unconjugated free dye remains; conjugate aggregation.	Ensure thorough purification post-conjugation. Centrifuge conjugate before use (14,000 x g, 10 min). Titrate antibody to find optimal concentration.
Low Signal Intensity	Low DOL; over-labeling causing quenching (DOL > 10).	Optimize the dye-to-antibody molar ratio in the conjugation step. [11]

| Poor Cell Viability | Contaminants in conjugate (e.g., DMSO, free dye). | Ensure complete removal of reaction components during purification. |

Visualization of Workflows



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Caption: Workflow for the conjugation of **IR-820** to antibodies for flow cytometry.

Caption: Key relationships in the antibody conjugation and characterization process.

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References

- 1. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 2. colibri-cytometry.com [colibri-cytometry.com]
- 3. bocsci.com [bocsci.com]
- 4. furthlab.xyz [furthlab.xyz]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 8. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. resources.revvity.com [resources.revvity.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Degree of labeling (DOL) step by step [abberior.rocks]
- 13. benchchem.com [benchchem.com]
- 14. bioconjugation.bocsci.com [bioconjugation.bocsci.com]
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